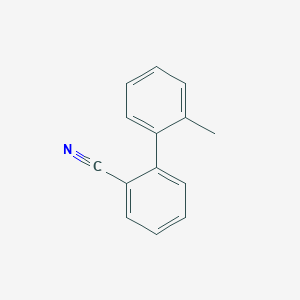

2-(2-Methylphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDXMVPILZEZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459048 | |

| Record name | 2-(2-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157366-46-6 | |

| Record name | 2-(2-methylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Methylphenyl)benzonitrile physical and chemical properties

An In-Depth Technical Guide to 2-(2-Methylphenyl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. By integrating established data with practical insights, this guide aims to be an authoritative resource for understanding and utilizing this versatile chemical compound.

Introduction

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is a biaryl nitrile compound. The benzonitrile moiety is a significant pharmacophore in medicinal chemistry, valued for its role as a hydrogen bond acceptor and a bioisostere for various functional groups.[1] The presence of the ortho-methyl group on one of the phenyl rings introduces specific steric and electronic effects that influence the molecule's conformation and reactivity. This guide delves into the core characteristics of this compound, providing a foundational understanding for its application in synthetic and pharmaceutical contexts.

Chemical Identity and Structure

A precise understanding of the molecule's identity and structure is fundamental for any scientific investigation.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, 2-(o-Tolyl)benzonitrile | [2][3] |

| CAS Number | 157366-46-6 | [2] |

| Molecular Formula | C₁₄H₁₁N | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| InChIKey | CKDXMVPILZEZSP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=CC=C1C2=CC=CC=C2C#N | [2] |

Molecular Structure

The structure consists of a benzonitrile ring linked to a toluene ring at the ortho positions of both rings. The dihedral angle between the mean planes of the two benzene rings is a critical conformational parameter.

Caption: 2D structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experimental procedures.

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Appearance | White solid / Powder | - | [3][4] |

| Melting Point | -13 °C | Data for 2-methylbenzonitrile, may differ. | [5] |

| Boiling Point | 205 °C | Data for 2-methylbenzonitrile, may differ. | [5] |

| XLogP3 | 3.6 | A measure of lipophilicity. | [2] |

| Hydrogen Bond Donors | 0 | Computed property. | [2] |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom of the nitrile group. | [2] |

| Rotatable Bond Count | 1 | The bond between the two phenyl rings. | [2] |

| Solubility | Insoluble in water | Expected based on high XLogP3 value. | [6] |

| Soluble in organic solvents | Miscible with ethanol, very soluble in acetone, benzene, toluene. | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings and a singlet for the methyl group protons. The aromatic region will display complex splitting patterns due to the coupling between adjacent protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the quaternary carbons (including the nitrile carbon), the CH carbons of the aromatic rings, and the methyl carbon.[2] The nitrile carbon typically appears in the 115-125 ppm range.

-

Infrared (IR) Spectroscopy: A key feature in the IR spectrum is the sharp, strong absorption band for the C≡N stretching vibration, typically found in the range of 2220-2260 cm⁻¹.[2][8] Vibrations corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching of the aromatic rings, will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 193.24).[2][9] Fragmentation patterns can provide further structural information.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the nitrile and the biaryl system.

-

Nitrile Group Reactivity: The electron-withdrawing nature of the nitrile group makes the nitrile carbon electrophilic.[10] It can undergo nucleophilic attack, for example, hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

-

Aromatic Ring Reactivity: The nitrile group deactivates the benzonitrile ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[11] Conversely, the methyl group is an activating, ortho-, para-directing group on the toluene ring. The overall reactivity in electrophilic substitution will be a balance of these effects and steric hindrance.

-

Steric Effects: The ortho-methyl group imposes significant steric hindrance around the biaryl linkage, which restricts free rotation and influences the molecule's preferred conformation. This can affect how the molecule interacts with biological targets or catalysts.

Caption: General reactivity pathways for this compound.

Synthesis

A common and effective method for synthesizing biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis.

-

Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve 2-bromobenzonitrile (1.0 eq) and 2-methylphenylboronic acid (1.1 eq) in a solvent mixture, such as DME (1,2-dimethoxyethane).[4]

-

Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 eq), to the solution.[4] Then, add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).[4]

-

Reaction: Stir the mixture vigorously and heat it to reflux. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for several hours to overnight.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water. Separate the organic layer.[4]

-

Extraction and Drying: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

-

Purification: Filter off the drying agent and concentrate the solution in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[4]

Caption: Workflow for Suzuki-Miyaura synthesis.

Applications in Research and Drug Development

The benzonitrile scaffold is present in numerous pharmaceuticals, where the nitrile group can act as a key binding element or a stable metabolic placeholder.[12]

-

Intermediate in Pharmaceutical Synthesis: Biphenylcarbonitriles are crucial intermediates in the synthesis of angiotensin II receptor blockers (ARBs) like losartan and valsartan, which are used to treat hypertension.[13] While this compound itself is not a direct precursor to these specific drugs, its structural motif is highly relevant.

-

Enzyme Inhibition: The nitrile group is known to interact with the active sites of various enzymes. Derivatives of this compound have been investigated as potential inhibitors. For example, quinazolinone derivatives incorporating this moiety have been studied as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment.[14]

-

Antitumor Applications: Benzonitrile compounds, in general, have been explored for their potential as antitumor agents.[15] The specific substitution pattern of this compound could be leveraged to design novel compounds with anticancer activity.

Safety and Handling

As with any chemical, proper safety precautions are essential when handling this compound. The safety information for benzonitrile provides a useful reference.

-

Hazards: Benzonitriles are generally considered hazardous. They can be harmful if swallowed, in contact with skin, or if inhaled.[16][17] Combustion may produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16] Work in a well-ventilated area or a chemical fume hood.

-

First-Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[16]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]

-

-

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable compound in organic chemistry with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a reactive nitrile group and a sterically influenced biaryl system offers a versatile platform for chemical modification. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H11N | CID 11217775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. prepchem.com [prepchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Benzonitrile, 2-(4-methylphenyl)- (CAS 114772-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 8. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzonitrile, 2-(4-methylphenyl)- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Structural Significance of a Privileged Scaffold

An In-depth Technical Guide to the Structural Analysis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Within this class, 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile stands out as a key intermediate and structural motif in the development of novel therapeutics, including agents with anti-cancer properties and inhibitors of critical protein-protein interactions.[1][2][3] The specific placement of the 2'-methyl and 2-carbonitrile groups introduces significant steric and electronic constraints that dictate the molecule's three-dimensional conformation, or atropisomerism. This conformation is paramount, as it governs the molecule's pharmacokinetic profile, metabolic stability, and ultimately, its binding affinity to a target receptor.[4]

A definitive understanding of its structure is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development. This guide provides a comprehensive, multi-technique approach to the structural analysis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, moving from fundamental confirmation to advanced conformational dynamics. We will explore the causality behind experimental choices, presenting a self-validating system of protocols for researchers in the field.

Section 1: Foundational Characterization

Before delving into complex conformational analysis, the identity and purity of the compound must be unequivocally established. This begins with its synthesis and a review of its basic physical properties.

Synthesis Context: The Suzuki-Miyaura Cross-Coupling

A prevalent method for synthesizing substituted biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] In a typical workflow, 2-bromobenzonitrile is coupled with 2-methylphenylboronic acid. Understanding the synthesis is crucial as it informs potential side products or impurities, such as homo-coupled starting materials, that must be identified and removed during purification.

Physicochemical Properties

A summary of the core physical and chemical properties of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is essential for sample handling and preparation for subsequent analyses.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N | [PubChem] |

| Molecular Weight | 193.24 g/mol | [PubChem] |

| CAS Number | 157366-46-6 | [6] |

| Appearance | Solid (form may vary) | [7] |

| Melting Point | 49-53 °C (for 4'-methyl isomer) | [7] |

Note: Properties like melting point can vary based on purity and crystalline form. The value for the closely related 4'-methyl isomer is provided for reference.

Section 2: Primary Structure Elucidation

The primary structure—the atom-to-atom connectivity—is best determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

For a molecule like 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, both ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum reveals the disposition of protons, with their chemical shifts and coupling patterns providing direct evidence of the substitution pattern on the aromatic rings. The steric hindrance caused by the 2'-methyl and 2-cyano groups restricts rotation around the biphenyl axis, leading to distinct signals for each aromatic proton, rather than the simplified patterns seen in unsubstituted biphenyl. ¹³C NMR complements this by confirming the presence of all 14 carbon atoms, including the quaternary carbons of the biphenyl linkage and the characteristic nitrile carbon signal.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Acquire spectra on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.[8]

-

¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Validation (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs, confirming assignments.

The expected NMR data is summarized below. Chemical shifts are predictive and based on data from structurally similar compounds.[9][10]

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |

| Methyl (CH₃) | ~2.1-2.4 (s, 3H) | ~20-22 | Singlet, deshielded by aromatic ring. |

| Nitrile (CN) | N/A | ~118-120 | Characteristic chemical shift for a nitrile carbon. |

| Aromatic (Ar-H) | 7.2-7.8 (m, 8H) | ~125-145 | Complex multiplet region due to restricted rotation and multiple coupling constants. |

| Quaternary (Ar-C) | N/A | ~110-112 (C-CN), ~135-148 | Includes the carbon bearing the nitrile and the four carbons at the biphenyl linkage. |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula, serving as a crucial check on the compound's identity.

Electron Ionization (EI) is a common technique that provides a clear molecular ion (M⁺•) peak and a reproducible fragmentation pattern, which can offer structural clues.[11][12] Electrospray Ionization (ESI), a softer technique, is excellent for generating the protonated molecule ([M+H]⁺) with minimal fragmentation, ideal for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for trustworthiness, as it can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula (C₁₄H₁₁N).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

-

Analysis: Determine the m/z of the most abundant ion, which should correspond to [M+H]⁺. Compare the experimentally measured exact mass to the theoretical exact mass for C₁₄H₁₂N⁺.

| Ion | Theoretical Exact Mass | Expected Observation |

| [M]⁺• (EI) | 193.0891 | Molecular ion in EI-MS. |

| [M+H]⁺ (ESI) | 194.0968 | Base peak in ESI-MS. Confirmed with < 5 ppm error in HRMS. |

| Fragment Ions (EI) | Varies | Potential fragments include loss of CH₃ (m/z 178) or HCN (m/z 166). |

Section 3: Three-Dimensional Structure and Conformational Analysis

While NMR and MS confirm connectivity, they do not fully define the 3D arrangement of the atoms, particularly the critical dihedral angle between the phenyl rings. This requires more advanced techniques.

X-ray Crystallography: The Solid-State Gold Standard

X-ray crystallography provides an unambiguous, high-resolution 3D map of the molecule as it exists in a crystal lattice.[13][14]

For biphenyl systems, the most important piece of information from a crystal structure is the torsional or dihedral angle between the planes of the two aromatic rings.[15][16] This angle is a direct consequence of the balance between conjugative stabilization (which favors planarity) and steric repulsion between the ortho substituents (which favors twisting).[17][18] For 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, significant twisting is expected due to the ortho methyl and cyano groups. This solid-state conformation provides a crucial baseline for understanding the molecule's preferred shape.

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in at least one dimension).[13] This is often the rate-limiting step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[19]

-

Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction patterns as the crystal is rotated.[20]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[13] Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure with high precision.

The primary output is a 3D model with precise atomic coordinates. Key parameters include:

-

Dihedral Angle (C1'-C2'-C2-C1): Expected to be significantly non-planar, likely in the range of 45-70°, to minimize steric clash between the ortho substituents.[15][16]

-

Bond Lengths and Angles: Should conform to standard values for sp² carbons and nitriles, providing an internal check on the quality of the structure.

Integrating Analytical Techniques for a Complete Picture

No single technique tells the whole story. A robust structural analysis relies on the integration of data from multiple orthogonal methods. The workflow diagram below illustrates how these techniques complement each other to build a complete and validated structural model.

Computational Analysis: Bridging Solid-State and Solution Conformations

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of a molecule and rationalizing experimental findings.[21]

The crystal structure represents a low-energy conformation, but it is influenced by crystal packing forces. The conformation in solution, which is more relevant to biological activity, may differ. A potential energy surface (PES) scan can be performed computationally by systematically rotating the bond between the two phenyl rings and calculating the relative energy of each conformation. This reveals the global minimum energy conformation(s) and the energy barrier to rotation, providing insight into the molecule's flexibility.

-

Model Building: Build the 3D structure of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile in silico.

-

Method Selection: Choose a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Scan Execution: Define the dihedral angle between the rings as the reaction coordinate. Perform a constrained optimization at fixed intervals (e.g., every 10°) from 0° to 180°.

-

Analysis: Plot the relative energy versus the dihedral angle to visualize the conformational energy profile.

The logical relationship between experimental data and computational validation is key to building a trustworthy structural hypothesis.

Conclusion

The structural analysis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is a multi-faceted process that requires the synergistic application of several analytical techniques. NMR spectroscopy and mass spectrometry serve to confirm the fundamental identity and connectivity of the molecule. X-ray crystallography provides an invaluable, high-resolution snapshot of the solid-state 3D structure, defining the critical dihedral angle imposed by its ortho substituents. Finally, computational modeling bridges the experimental data, allowing for a deeper understanding of the molecule's conformational dynamics and energetic landscape. Together, these methods provide the comprehensive structural foundation necessary for researchers and drug developers to confidently advance this important molecular scaffold in their research endeavors.

References

- 1. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2'-METHYL-[1,1'-BIPHENYL]-2-CARBONITRILE | CAS#:157366-46-6 | Chemsrc [chemsrc.com]

- 7. 4′-メチル-2-ビフェニルカルボニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243) [hmdb.ca]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 12. 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro- [webbook.nist.gov]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. berstructuralbioportal.org [berstructuralbioportal.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Newsroom - Dectris [dectris.com]

- 21. Study on the recognition of templates and their analogues on molecularly imprinted polymer using computational and conformational analysis approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS Number: 157366-46-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing the Identity of CAS 157366-46-6

In the landscape of chemical and pharmaceutical research, the precise identification of a chemical entity through its Chemical Abstracts Service (CAS) number is paramount. An initial survey of publicly available information for CAS number 157366-46-6 reveals a potential ambiguity, with some sources erroneously associating it with the antiretroviral drug Darunavir. However, a thorough investigation of authoritative chemical databases and scientific literature confirms that the correct CAS number for Darunavir is 206361-99-1.[1][2][3][4][5]

This guide will focus on the accurate and consistently identified compound for CAS 157366-46-6: 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile . This compound is also recognized by its synonyms, including o-Tolyl benzonitrile and 2-(o-Tolyl)benzonitrile.[6][7][8] Notably, it is of significant interest in the pharmaceutical industry as a process-related impurity in the manufacturing of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure. In this context, it is often designated as Irbesartan Impurity 16 .[9][10][11]

This document serves as a comprehensive technical resource for the characterization of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, providing in-depth information on its physicochemical properties, spectroscopic signature, analytical methodologies, and synthesis. The insights and protocols herein are designed to support researchers in drug development, quality control, and synthetic chemistry in unequivocally identifying and quantifying this important compound.

Physicochemical Properties

A foundational aspect of characterizing any chemical substance is the determination of its fundamental physicochemical properties. These parameters are critical for predicting its behavior in various matrices, developing analytical methods, and designing purification strategies.

| Property | Value | Source(s) |

| CAS Number | 157366-46-6 | [9][11] |

| Molecular Formula | C₁₄H₁₁N | [6][8][9] |

| Molecular Weight | 193.24 g/mol | [6][8] |

| IUPAC Name | 2-(2-methylphenyl)benzonitrile | |

| Synonyms | 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, o-Tolyl benzonitrile, Irbesartan Impurity 16 | [6][8][9] |

| Appearance | White to off-white solid/crystals | [12] |

| Melting Point | 49-53 °C (for the related 4'-methyl isomer, often indicative for similar structures) | [13] |

| Boiling Point | Data not readily available | |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform. | [12] |

Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. The following sections outline the expected spectral data for 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The aromatic region (typically δ 7.0-8.0 ppm) will be complex due to the presence of eight non-equivalent protons on the two phenyl rings. The splitting patterns will be influenced by both ortho- and meta-couplings.[14]

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons (8H): A series of multiplets in the range of δ 7.2-7.8 ppm. The protons on the benzonitrile ring will be influenced by the electron-withdrawing nitrile group, while the protons on the tolyl ring will be influenced by the electron-donating methyl group.

-

Methyl Protons (3H): A singlet in the range of δ 2.2-2.4 ppm. This signal is a singlet as there are no adjacent protons to couple with.

-

The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

-

Expected Chemical Shifts (δ):

-

Quaternary Carbons: The two carbons of the biphenyl linkage and the carbon of the nitrile group (C≡N) will appear as weak signals. The nitrile carbon is expected in the δ 115-125 ppm region.[11] The carbons to which the other rings are attached will be in the aromatic region.

-

Aromatic CH Carbons: Multiple signals in the range of δ 125-145 ppm.[15]

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 20-22 ppm.[10]

-

-

Sample Preparation: Dissolve approximately 5-10 mg of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set a spectral width of approximately 12 ppm.

-

Ensure an adequate relaxation delay (e.g., 2 seconds) for quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile (MW = 193.24), the molecular ion peak (M⁺˙) is expected at m/z 193.

-

Expected Fragmentation Pattern:

-

The fragmentation of biphenyls is often characterized by the stability of the biphenyl system. The molecular ion is typically prominent.[13]

-

Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 178.

-

Cleavage of the bond between the two phenyl rings could lead to fragments corresponding to the tolyl cation (m/z 91) and the benzonitrile cation (m/z 102).

-

Loss of HCN from the benzonitrile fragment could produce a peak at m/z 75.

-

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection of 1 µL of the sample solution.

-

Temperature Program: A temperature gradient suitable for eluting the compound, for example, starting at 100 °C and ramping to 280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Expected Characteristic Absorption Peaks:

-

C≡N Stretch: A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for a nitrile.[16]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[7]

-

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl group.[7]

-

Aromatic C=C Stretch: Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.[16]

-

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings in the 690-900 cm⁻¹ region can provide information about the substitution pattern.

-

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Chromatographic Analysis

As a known impurity in Irbesartan, the development of a robust and validated chromatographic method for the separation and quantification of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is crucial for quality control in the pharmaceutical industry.[1][3][5]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of pharmaceutical impurities.

The following protocol is a representative method based on published procedures for Irbesartan and its impurities. This method would require validation for the specific quantification of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile.[1][9]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed to separate impurities with a wide range of polarities.

-

Solvent A: An aqueous buffer, such as 0.1% orthophosphoric acid or formic acid in water, adjusted to a specific pH (e.g., pH 3.0).

-

Solvent B: An organic solvent, such as acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the less polar impurities.

-

Flow Rate: 1.0-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Detection: UV detection at a wavelength where both Irbesartan and the impurity have significant absorbance (e.g., 220 nm or 260 nm).[1][9]

-

Sample Preparation: Accurately weigh and dissolve the Irbesartan sample in a suitable diluent (often the mobile phase at the initial conditions).

Caption: Workflow for the HPLC analysis of Irbesartan Impurity 16.

Synthesis Pathway

Understanding the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is crucial for identifying potential process-related impurities. A common and efficient method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[17][18][19]

This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[20]

-

Reactants:

-

2-Bromobenzonitrile or 2-Chlorobenzonitrile

-

(2-Methylphenyl)boronic acid

-

-

Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

-

Solvent: A solvent system such as toluene or a mixture of an organic solvent and water.

Caption: Synthesis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile via Suzuki Coupling.

Potential impurities arising from this synthesis could include unreacted starting materials, homocoupling products (biphenyl and 2,2'-dimethylbiphenyl), and byproducts from catalyst-related side reactions.

Conclusion

The accurate characterization of chemical compounds, particularly those relevant to the pharmaceutical industry, is a cornerstone of ensuring drug safety and efficacy. This guide has established that CAS number 157366-46-6 corresponds to 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, a known process-related impurity of Irbesartan. By providing a detailed overview of its physicochemical properties, a comprehensive spectroscopic profile (NMR, MS, IR), a representative analytical method (HPLC), and its likely synthetic pathway, this document serves as a valuable resource for researchers and quality control professionals. The methodologies and data presented herein provide a robust framework for the identification, quantification, and control of this impurity, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.

References

- 1. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. DEVELOPMENT & VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR SIMULTANEOUS DETERMINATION OF IRBESARTAN AND ITS RELATED IMPURITIES IN PHARMACEUTICAL TABLETS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. uni-saarland.de [uni-saarland.de]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. rsc.org [rsc.org]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. 2-(P-Tolyl)Benzonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & Procurement Guide [nj-finechem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. gala.gre.ac.uk [gala.gre.ac.uk]

- 18. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide to 2-(2-Methylphenyl)benzonitrile: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2-(2-Methylphenyl)benzonitrile, a key intermediate in various chemical syntheses. It details the molecule's fundamental physicochemical properties, presents a robust protocol for its synthesis via Suzuki-Miyaura cross-coupling, outlines standard analytical procedures for its characterization, and discusses its significance and applications, particularly within the realm of medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound.

Core Physicochemical Properties and Identification

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is an aromatic compound featuring a biphenyl scaffold with a nitrile group and a methyl group at strategic positions.[1] These functional groups dictate its reactivity and utility as a versatile building block.

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₁N | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 157366-46-6 | [1][4] |

| Physical Form | Powder | [4] |

| Synonyms | 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, 2-(o-Tolyl)benzonitrile | [1][4] |

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is an industry standard for C-C bond formation due to its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions. The chosen pathway involves coupling an aryl halide (2-bromobenzonitrile) with an arylboronic acid (2-methylphenylboronic acid).

Expertise & Causality: The palladium catalyst is central to this process, facilitating a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired biphenyl structure. A phosphine ligand (e.g., from tetrakis(triphenylphosphine)palladium(0)) is crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle. The base (e.g., sodium carbonate) is required to activate the boronic acid for the transmetalation step.

Step-by-Step Experimental Protocol

-

Reactor Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromobenzonitrile (1.0 eq), 2-methylphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add a 2:1 mixture of toluene and ethanol as the solvent system.

-

Base Addition: Add a 2M aqueous solution of sodium carbonate (2.5 eq).

-

Inerting: Purge the reaction mixture with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Analytical Characterization for Quality Control

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, creating a self-validating system for quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This confirms the proton framework. Expected signals include a singlet for the methyl (-CH₃) protons around δ 2.2-2.4 ppm and a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons on the two benzene rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key signals include the nitrile carbon (C≡N) around δ 118-122 ppm, the methyl carbon around δ 19-21 ppm, and a series of signals for the aromatic carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): This is used to identify key functional groups. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹.

-

Mass Spectrometry (MS): This confirms the molecular weight of the compound. An electron ionization (EI-MS) spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of 193.24.[3]

-

HPLC (High-Performance Liquid Chromatography): This is the primary method for determining the purity of the final compound. A single, sharp peak under appropriate conditions indicates a high-purity sample.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Relevance and Applications in Drug Development

The benzonitrile moiety is a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to act as a hydrogen bond acceptor.[5] Furthermore, the biphenyl scaffold is a common feature in many active pharmaceutical ingredients (APIs), providing a rigid framework for orienting other functional groups to interact with biological targets.

Derivatives of 2-(Methylphenyl)benzonitrile are critical intermediates in the synthesis of high-value pharmaceuticals:

-

Sartan-Class Antihypertensives: The related isomer, 2-(4-methylphenyl)benzonitrile, is a well-known precursor in the synthesis of angiotensin II receptor blockers like Losartan and Valsartan, which are widely used to treat hypertension.[6] The core biphenyl structure is essential for their therapeutic action.

-

Kinase Inhibitors: Benzonitrile derivatives have been successfully developed as inhibitors for various protein kinases, which are often dysregulated in cancers.[5] The nitrile group can form key interactions within the ATP-binding pocket of these enzymes.

-

Anticancer and Antiviral Agents: The benzonitrile scaffold has been incorporated into novel compounds showing potent anticancer and antiviral activities, including against Hepatitis C Virus (HCV).[5][7]

-

Diabetes Medication: A derivative, 4-fluoro-2-methylbenzonitrile, serves as a key precursor for trelagliptin, a drug used to manage type II diabetes.[8]

The specific structure of this compound makes it a valuable starting material for creating libraries of novel compounds to be screened for various biological activities.

Safety, Handling, and Storage

As with many nitrile-containing compounds, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from analogous benzonitriles should be used to inform handling procedures.[9][10][11]

-

Hazard Classification: Analogous compounds are often classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder or any potential vapors. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical compound; it is a strategically important building block with a defined molecular formula of C₁₄H₁₁N and a molecular weight of 193.24 g/mol .[1][2][3] Its synthesis is reliably achieved through modern organometallic techniques like the Suzuki coupling, and its identity is confirmed through a standard battery of analytical methods. Its true value lies in its application as a precursor to complex molecules with significant therapeutic potential, underscoring the critical role of fundamental chemical synthesis in advancing drug discovery and development.

References

- 1. This compound | C14H11N | CID 11217775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Methylphenyl)benzonitrile | C14H11N | CID 1392868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 2-(4-methylphenyl)- [webbook.nist.gov]

- 4. indiamart.com [indiamart.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility of 2-(2-Methylphenyl)benzonitrile in Common Organic Solvents

Introduction: The Critical Role of Solubility in Research and Development

In the realms of pharmaceutical development, materials science, and synthetic chemistry, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research and development. The dissolution of a substance in a solvent is a fundamental prerequisite for its reaction, purification, formulation, and ultimately, its bioavailability.[1] For researchers and drug development professionals, a comprehensive grasp of a compound's solubility profile in various organic solvents is predictive of its behavior in complex biological systems and manufacturing processes. This guide provides an in-depth technical overview of the solubility of 2-(2-Methylphenyl)benzonitrile, a versatile biphenyl derivative. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the theoretical underpinnings of its solubility, provides a qualitative and estimated quantitative solubility profile, and most critically, offers detailed, field-proven experimental protocols for its precise determination.

Physicochemical Properties of this compound: A Molecular Portrait

A molecule's structure dictates its function and physical properties. This compound, with the molecular formula C₁₄H₁₁N, possesses a biphenyl core structure with a nitrile group on one phenyl ring and a methyl group on the other. This structure imparts a predominantly non-polar character to the molecule. A key indicator of this is the calculated XLogP3 value of 3.6, which suggests a higher affinity for lipophilic (non-polar) environments over hydrophilic (polar) ones.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| Appearance | Off-white powder | Muby Chemicals |

| CAS Number | 157366-46-6 | Parchem |

| Calculated XLogP3 | 3.6 | PubChem |

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the non-polar nature of this compound, it is anticipated to exhibit greater solubility in non-polar organic solvents and lower solubility in highly polar solvents like water.

Solubility Profile of this compound: A Practical Overview

While precise, publicly available quantitative solubility data for this compound across a wide range of organic solvents is scarce, we can construct a practical, semi-quantitative profile based on its known properties and the solubility of analogous compounds like biphenyl and other nitriles. Biphenyl, the parent compound, is known to be soluble in many organic solvents.[3] Similarly, the nitrile group, while polar, does not dominate the overall non-polar character of this larger molecule. One supplier notes its solubility in methanol.

The following table provides an estimated solubility of this compound in a selection of common organic solvents at ambient temperature (approximately 20-25°C). It is imperative to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Solvent Type | Polarity | Estimated Solubility (at 20-25°C) |

| Water | Polar Protic | High | < 0.1 mg/mL (Practically Insoluble) |

| Methanol | Polar Protic | High | ~10-50 mg/mL (Soluble) |

| Ethanol | Polar Protic | High | ~20-100 mg/mL (Soluble to Freely Soluble) |

| Acetone | Polar Aprotic | Medium | > 100 mg/mL (Freely Soluble) |

| Ethyl Acetate | Polar Aprotic | Medium | > 100 mg/mL (Freely Soluble) |

| Dichloromethane | Polar Aprotic | Medium | > 100 mg/mL (Freely Soluble) |

| Toluene | Non-polar | Low | > 100 mg/mL (Freely Soluble) |

| Hexane | Non-polar | Low | ~1-10 mg/mL (Slightly Soluble) |

Experimental Determination of Solubility: A Step-by-Step Guide

For researchers requiring precise solubility data, experimental determination is essential. The following protocols are robust, self-validating, and widely accepted in the scientific community.

Protocol 1: Qualitative to Semi-Quantitative Solubility Determination

This initial screening method is rapid and provides a foundational understanding of the compound's solubility in various solvents.

Objective: To quickly assess the approximate solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Weigh approximately 1 mg, 10 mg, and 100 mg of this compound into separate, labeled test tubes for each solvent to be tested.

-

Solvent Addition: Add 1 mL of the first solvent to each of the three test tubes containing the compound.

-

Agitation: Vigorously vortex the test tubes for 1-2 minutes to ensure thorough mixing.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Soluble: If the compound completely dissolves.

-

Partially Soluble: If some, but not all, of the compound dissolves.

-

Insoluble: If no significant amount of the compound dissolves.

-

-

Repeat: Repeat steps 2-4 for each of the selected solvents.

-

Record: Record the observations in a laboratory notebook. This will provide a semi-quantitative solubility range (e.g., <1 mg/mL, 1-10 mg/mL, 10-100 mg/mL, >100 mg/mL).

Diagram of the Qualitative Solubility Workflow:

Caption: Workflow for qualitative and semi-quantitative solubility screening.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method and HPLC Analysis

For definitive, quantitative solubility data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard.

Objective: To accurately determine the equilibrium solubility of this compound in a specific organic solvent.

Part A: Sample Preparation (Shake-Flask Method)

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC vials

Procedure:

-

Add Excess Solute: Add an excess amount of this compound to a scintillation vial. The key is to ensure that there is undissolved solid present at equilibrium.

-

Add Solvent: Add a known volume of the organic solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter directly into an HPLC vial. This step is critical to remove any undissolved microparticles.

-

Dilution: If necessary, dilute a known volume of the filtrate with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

Part B: Analysis by HPLC

Materials:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (to be developed based on the solvent and compound)

-

Prepared saturated solution and diluted samples

Procedure:

-

Method Development: Develop an HPLC method capable of resolving this compound from any potential impurities.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered, saturated solution (and any dilutions) into the HPLC.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculation: If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the solubility of the compound in the solvent.

Diagram of the Quantitative Solubility Determination Workflow:

Caption: Workflow for quantitative solubility determination using the shake-flask method and HPLC.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of the shake-flask method is deliberate; it is designed to achieve a true equilibrium between the dissolved and undissolved solute, providing a thermodynamically accurate solubility value. The extended equilibration time and constant agitation ensure that the solvent is fully saturated.

The use of HPLC for quantification provides a self-validating system. The calibration curve, generated from standards of known concentration, ensures the accuracy and precision of the measurement. The specificity of the HPLC method, with a well-resolved peak for the analyte, confirms that only the compound of interest is being quantified, excluding any potential impurities that might be present.

Conclusion: Empowering Researchers with a Framework for Solubility Assessment

While a comprehensive, pre-existing database for the solubility of this compound remains to be fully established, this guide provides the necessary theoretical framework and practical, detailed methodologies for its determination. By understanding the physicochemical properties of the molecule and applying the robust experimental protocols outlined herein, researchers, scientists, and drug development professionals can confidently and accurately determine the solubility of this compound in any organic solvent of interest. This foundational knowledge is paramount for advancing research, optimizing processes, and ultimately, achieving successful project outcomes.

References

A Technical Guide to the Discovery and Synthesis of Biaryl Benzonitriles: From Foundational Scaffolds to Modern Therapeutics

Authored by a Senior Application Scientist

Introduction: The Convergence of a Privileged Structure and a Versatile Functional Group

In the landscape of medicinal chemistry and materials science, the biaryl motif is a cornerstone, a privileged structural unit found in countless natural products, pharmaceuticals, and advanced materials.[1][2][3] This architectural element, consisting of two directly connected aromatic rings, provides a rigid scaffold that can precisely orient functional groups in three-dimensional space, enabling targeted interactions with biological macromolecules. The significance of this scaffold is amplified when one of the aryl rings is decorated with a benzonitrile moiety.

The nitrile group is far more than a simple substituent; it is a versatile functional group with a unique electronic profile. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and a metabolic blocker, and its strong electron-withdrawing nature can modulate the pharmacokinetic properties of a molecule.[4][5][6] The convergence of the biaryl scaffold with the benzonitrile functional group has given rise to a class of compounds with profound importance, most notably as key intermediates in the synthesis of blockbuster drugs and as active pharmaceutical ingredients (APIs) in their own right.

This guide provides an in-depth exploration of the discovery and synthesis of biaryl benzonitriles. We will delve into the causality behind key experimental choices, present validated protocols for their synthesis, and examine the structure-activity relationships (SAR) that underscore their therapeutic applications, from angiotensin II receptor blockers (ARBs) to a new generation of kinase inhibitors.[7][8][9]

Pillar 1: The Dawn of Biaryl Benzonitriles in Cardiovascular Medicine

The discovery of non-peptide angiotensin II receptor antagonists, known as the "sartans," marked a watershed moment for biaryl benzonitriles. Compounds like Losartan, Valsartan, and Irbesartan revolutionized the treatment of hypertension.[7] A common structural feature and a critical synthetic intermediate for many of these drugs is a biaryl benzonitrile, specifically o-tolyl benzonitrile (OTBN) or its derivatives.[7][10] The synthesis of 2-(4′-methylphenyl)benzonitrile, for instance, became a significant focus of process chemistry, as it serves as a direct precursor to the biphenyl-tetrazole core of many sartans.[10][11] This industrial demand spurred the development of robust and scalable methods for constructing the C(aryl)-C(aryl) bond, a challenge that was met with the advent of transition metal-catalyzed cross-coupling reactions.

Pillar 2: Modern Synthetic Strategies for Biaryl Benzonitrile Construction

The creation of the central C-C bond between two aromatic rings is the critical step in synthesizing biaryl benzonitriles. While classical methods exist, modern organic synthesis is dominated by palladium- and nickel-catalyzed cross-coupling reactions due to their high efficiency, functional group tolerance, and mild reaction conditions.[2][7]

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for biaryl synthesis.[1][12][13][14] It involves the reaction of an aryl halide or triflate with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[13]

Causality in Experimental Design:

-

Catalyst Selection: The choice of the palladium source is critical. Palladium(0) species are the active catalysts. While air-sensitive catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more practical to generate the Pd(0) species in situ from a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). This is achieved by reduction with a phosphine ligand, which also serves to stabilize the active catalyst and facilitate the catalytic cycle.

-

Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Simple triphenylphosphine (PPh₃) is effective for many standard couplings. For more challenging substrates, such as less reactive aryl chlorides, more electron-rich and sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group are often required to promote the difficult oxidative addition step and subsequent reductive elimination.[15]

-

Base and Solvent: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step (the transfer of the aryl group from boron to palladium).[13] The choice of base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and solvent (e.g., Toluene, Dioxane, DMF) must be compatible with the substrates' functional groups and is often optimized empirically to maximize yield. An aqueous solution of the base is common, creating a two-phase system where the reaction proceeds efficiently.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following table summarizes typical yields for the coupling of various aryl halides with substituted phenylboronic acids to form biaryl benzonitriles.

| Aryl Halide (Ar¹-X) | Boronic Acid (Ar²-B(OH)₂) | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Chlorobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95% | Adapted from[12] |

| 4-Bromotoluene | 3-(Dihydroxyboryl)benzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 91-96% | [1] |

| 1-Iodo-4-nitrobenzene | 3-(Dihydroxyboryl)benzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 88-93% | Adapted from[1] |

| 4-Bromoanisole | 3-Cyanophenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol | 85% | Adapted from[12] |

This protocol is a self-validating system designed for reproducibility.

-

Reagent Preparation & Inert Atmosphere:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzonitrile (1.38 g, 10 mmol), 4-methylphenylboronic acid (1.63 g, 12 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 4.25 g, 20 mmol, 2.0 equiv.).

-

Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial as the active Pd(0) catalyst is oxygen-sensitive.

-

-

Catalyst and Solvent Addition:

-

Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(OAc)₂ (45 mg, 0.2 mmol, 2 mol%) and a suitable ligand like SPhos (164 mg, 0.4 mmol, 4 mol%).

-

Add anhydrous, degassed toluene (50 mL) via syringe. Degassing the solvent (by sparging with argon for 15-20 minutes) prevents oxidation of the catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

-

Wash the organic phase sequentially with water (2 x 30 mL) and brine (30 mL). The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Characterization:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterize the final product, 2-(4′-methylphenyl)benzonitrile, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, which should be >98%.[1] The expected yield is typically high, often exceeding 90%.

-

The Buchwald-Hartwig Amination: A Gateway to Complex Biaryls

While not a direct biaryl-forming reaction, the Buchwald-Hartwig amination is indispensable for synthesizing complex biaryl benzonitriles that incorporate an amine linkage.[16][17] This palladium-catalyzed C-N cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides, which are often precursors to more elaborate biaryl structures.[16] Its development was a significant breakthrough, replacing harsher classical methods and greatly expanding the scope of accessible molecules.[16] For instance, a key intermediate in a pharmaceutical pipeline might be prepared by coupling a chiral primary amine with a bromo-benzonitrile derivative, a transformation where controlling side reactions and preserving stereochemistry is paramount.[18] Recent advances have even enabled the enantioselective synthesis of N-C axially chiral biaryls using this methodology.[19]

Pillar 3: The Benzonitrile Moiety in Modern Drug Design - Kinase Inhibition

Beyond their role as synthetic intermediates, biaryl benzonitriles have emerged as potent kinase inhibitors.[9] Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][20] The nitrile group in these inhibitors is often not a passive placeholder but a key pharmacophore.

Structure-Activity Relationship (SAR) Insights:

-

Hydrogen Bonding: The nitrogen atom of the cyano group is a potent hydrogen bond acceptor. In many kinase inhibitors, this nitrile is precisely positioned to form a critical hydrogen bond with a key amino acid residue (e.g., a lysine or a backbone amide) in the ATP-binding pocket of the kinase, anchoring the inhibitor and conferring potency and selectivity.[8]

-

Dipole Interactions: The strong dipole moment of the nitrile group allows it to engage in favorable dipole-dipole interactions within the active site, contributing to binding affinity.[4]

-

Modulation of Physicochemical Properties: The nitrile group can improve a compound's metabolic stability and membrane permeability, enhancing its overall drug-like properties.

A notable example is the discovery of 1H-pyrazole biaryl sulfonamides as inhibitors of the G2019S mutant of LRRK2, a kinase implicated in Parkinson's disease.[8] In this series, a benzonitrile moiety was hypothesized and later confirmed to make a crucial hydrogen bonding interaction with a lysine residue at the edge of the active site, a discovery that guided the optimization of the inhibitor series.[8] Similarly, 4-anilinoquinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of EGFR and HER-2 kinases for cancer treatment.[21]

Caption: General experimental workflow for biaryl synthesis and optimization.

Conclusion and Future Outlook

The journey of biaryl benzonitriles from crucial industrial intermediates to sophisticated therapeutic agents illustrates a core principle of drug discovery: the power of a well-chosen structural motif. The development of robust and versatile synthetic methods, spearheaded by transition-metal catalysis, has been the enabling factor, allowing chemists to construct these valuable molecules with increasing efficiency and precision. The benzonitrile moiety, once perhaps seen as a simple synthon for a carboxylic acid or tetrazole, is now recognized as a key pharmacophore capable of forming specific, potency-driving interactions with biological targets. As our understanding of disease biology deepens, the rational design of new biaryl benzonitrile-based inhibitors, guided by structural insights and powered by state-of-the-art synthetic chemistry, will undoubtedly continue to yield novel therapeutics for the most challenging of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6194599B1 - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 11. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]

- 19. Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Reactivity of the Nitrile Group in 2-(2-Methylphenyl)benzonitrile

Abstract

The nitrile, or cyano (-CN), group is a cornerstone of synthetic organic chemistry, valued for its stability and versatile reactivity.[1] It can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones.[1] This guide provides a comprehensive examination of the reactivity of the nitrile group in 2-(2-Methylphenyl)benzonitrile, also known as o-tolylbenzonitrile (OTBN). This molecule is a key intermediate in the synthesis of antihypertensive drugs of the sartan class, such as candesartan, irbesartan, and losartan.[2][3] The presence of the ortho-tolyl group introduces significant steric hindrance, which profoundly influences the accessibility and reactivity of the nitrile carbon. This document will explore the interplay of steric and electronic effects on key transformations of the nitrile group, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important building block.

Introduction: The Unique Steric and Electronic Landscape of this compound